molecular formula C7H6BrIN4 B8248688 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine

5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B8248688
M. Wt: 352.96 g/mol
InChI Key: QWAIFWIYPOWQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine is an organic compound with the chemical formula C8H6BrIN4. It is a white to light yellow crystalline solid that is relatively stable at room temperature. This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the Cu-catalyzed reaction of 5-bromopyrimidin-4-amines with alkynes, followed by the addition of NaI to convert aryl bromide into the corresponding aryl iodide . Another approach involves the use of microwave-assisted reactions and pyrrole-based reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of catalytic systems and optimization of reaction conditions, are likely applied to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted pyrrolo[2,3-d]pyrimidines .

Scientific Research Applications

G Protein-Coupled Receptor Agonism

Recent studies have identified derivatives of pyrrolo[2,3-d]pyrimidines, including 5-bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine, as potential agonists for G protein-coupled receptors (GPCRs). Specifically, compounds related to this structure have shown promise in modulating the GPR119 receptor, which plays a crucial role in glucose homeostasis and insulin secretion. This has implications for the treatment of type 2 diabetes, as GPR119 agonists could enhance glycemic control and improve metabolic health .

Cancer Research

The unique chemical structure of this compound positions it as a candidate for cancer research. Pyrrolo[2,3-d]pyrimidines have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanisms often involve the modulation of signaling pathways critical to tumor growth and survival . Further studies could elucidate the specific effects of this compound on cancer cell lines.

Case Studies

StudyFocusFindings
GPR119 Agonist StudyType 2 DiabetesIdentified a derivative with improved pharmacokinetic properties and selectivity for GPR119 .
Antiviral ActivityHepatitis B VirusInvestigated PRR agonists for boosting immune response against HBV; suggests potential for similar compounds .
Cancer Cell ProliferationVarious Cancer TypesPyrrolo[2,3-d]pyrimidines showed inhibition of cancer cell growth; specific effects of this compound need further study .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to the presence of both bromine and iodine atoms, which can be selectively modified to create a wide range of derivatives. This versatility makes it a valuable compound in synthetic chemistry and drug development .

Biological Activity

5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine (CAS Number: 2549186-23-2) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C7H6BrIN4
  • Molecular Weight : 352.96 g/mol
  • Purity : Typically >95% in commercial preparations

The compound primarily acts as an inhibitor of protein kinase B (PKB/Akt), a crucial player in the PI3K-Akt signaling pathway, which is often dysregulated in cancer. PKB is involved in promoting cell survival and growth, making it a significant target for anticancer therapies.

Key Findings:

  • Inhibition of PKB : Studies indicate that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit nanomolar inhibition of PKB with high selectivity over related kinases such as PKA. The selectivity and potency are critical for reducing off-target effects, which can lead to adverse reactions in patients .
  • Antitumor Activity : In vivo studies demonstrated that certain derivatives of pyrrolo[2,3-d]pyrimidine significantly inhibited tumor growth in xenograft models. For instance, compounds with similar structures have shown the ability to modulate biomarkers associated with PKB signaling and effectively reduce tumor size at tolerable doses .

Table 1: Summary of Biological Activities

Study ReferenceActivityDescription
PKB InhibitionDemonstrated selective inhibition of PKB with IC50 values in the low nanomolar range.
Antitumor EfficacyShowed significant tumor growth inhibition in human tumor xenografts in nude mice.
Kinase SelectivityExhibited high selectivity for PKB over other AGC kinases, indicating potential for targeted therapy.

Case Study Analysis

In a notable study published by the National Institutes of Health, researchers explored various substituted pyrrolo[2,3-d]pyrimidines for their ability to inhibit PKB. The study highlighted that modifications to the structure could enhance both selectivity and oral bioavailability, making these compounds promising candidates for further development as anticancer agents .

Pharmacological Profile

The pharmacological profile of this compound indicates several favorable characteristics:

  • Oral Bioavailability : Some derivatives have shown improved pharmacokinetic properties, suggesting that they could be administered orally with effective absorption.
  • Tolerability : In preclinical models, the compounds were well tolerated at effective doses, which is crucial for advancing to clinical trials.

Properties

IUPAC Name

5-bromo-6-iodo-7-methylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIN4/c1-13-5(9)4(8)3-6(10)11-2-12-7(3)13/h2H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAIFWIYPOWQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=C(N=CN=C21)N)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.